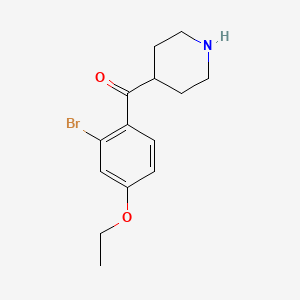![molecular formula C10H19N3S B13249799 [3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13249799.png)
[3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine is a chemical compound that features a combination of a dimethylamino group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine typically involves the reaction of 3-(dimethylamino)propylamine with a thiazole derivative. The process may include steps such as alkylation, where the thiazole ring is introduced to the dimethylamino propylamine under controlled conditions. Common reagents used in this synthesis include alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving temperature control, pressure regulation, and the use of solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
[3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of new drugs or as a probe to study biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new medications targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the production of various chemicals and materials. It may be employed as a catalyst or as a component in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of [3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as in therapeutic applications or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine include:
- [3-(Dimethylamino)propyl]amine
- [4-methyl-1,3-thiazol-5-yl]amine
- This compound derivatives
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. The presence of both the dimethylamino group and the thiazole ring allows for unique interactions and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H19N3S |
|---|---|
Molecular Weight |
213.35 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C10H19N3S/c1-9-10(14-8-12-9)7-11-5-4-6-13(2)3/h8,11H,4-7H2,1-3H3 |
InChI Key |
JQVXLPIPDMEZCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate](/img/structure/B13249726.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B13249737.png)
![2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13249738.png)
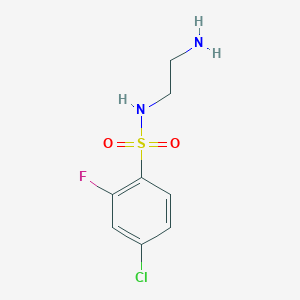
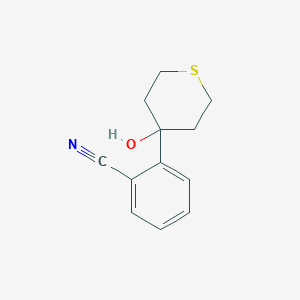
![4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13249749.png)
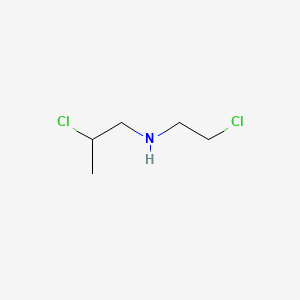

![(3-Methylbutyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13249769.png)

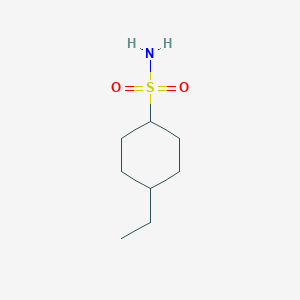
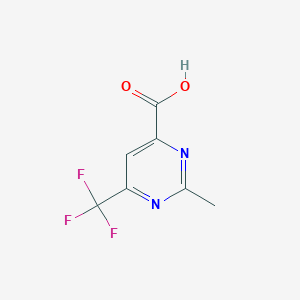
![4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13249789.png)
